8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
The compound 8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine-derived molecule featuring:
- An imidazo[2,1-f]purine-2,4-dione core.
- A 2,4-dimethoxyphenylamino ethyl substituent at position 7.
- Methyl groups at positions 1, 6, and 7.
Properties
IUPAC Name |
6-[2-(2,4-dimethoxyanilino)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4/c1-11-12(2)26-16-17(24(3)20(28)23-18(16)27)22-19(26)25(11)9-8-21-14-7-6-13(29-4)10-15(14)30-5/h6-7,10,21H,8-9H2,1-5H3,(H,23,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNBUDAYJPLEEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCNC4=C(C=C(C=C4)OC)OC)N(C(=O)NC3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , hereafter referred to as Compound A , belongs to a class of imidazo-purine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antiviral research. This article delves into the biological activity of Compound A, summarizing key findings from diverse studies.
Chemical Structure and Properties
Compound A is characterized by a complex structure that includes:
- An imidazo[2,1-f]purine core.
- A dimethoxyphenyl group attached via an aminoethyl linker.
- Trimethyl substitutions that may influence its pharmacological properties.
Anticancer Activity
Recent studies have explored the anticancer potential of Compound A. In vitro assays have demonstrated its efficacy against several cancer cell lines:
These results indicate that Compound A exhibits significant cytotoxicity, particularly against colorectal and breast cancer cell lines.
The mechanism underlying the anticancer effects of Compound A appears to involve:
- Aurora-A Kinase Inhibition : Studies suggest that Compound A inhibits Aurora-A kinase with an IC50 value of approximately 0.16 μM, which is crucial for cell cycle regulation and mitosis .
- Cell Cycle Arrest : Treatment with Compound A has been shown to induce cell cycle arrest at the SubG1/G1 phase in various cancer cell lines .
Antiviral Activity
In addition to its anticancer properties, Compound A has been investigated for antiviral activity. Preliminary findings indicate that it may interfere with viral replication processes:
This suggests that Compound A could serve as a lead compound for developing antiviral therapies.
Study 1: Efficacy in Mice Models
A study evaluated the effects of Compound A in murine models of cancer. Mice treated with varying doses showed a significant reduction in tumor size compared to controls. The study highlighted the compound's potential as a therapeutic agent in oncology .
Study 2: Synergistic Effects
Another investigation assessed the synergistic effects of Compound A when combined with established chemotherapeutics like doxorubicin. Results indicated enhanced cytotoxicity in cancer cells when used in combination therapy, suggesting a potential strategy for overcoming drug resistance .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibit significant anticancer properties. For instance, imidazopyridine derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. These compounds have shown promising results in vitro against different cancer cell lines, suggesting that further exploration of this compound could lead to the development of new anticancer agents .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Similar imidazole derivatives have demonstrated the ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases .
Study 1: Antitumor Activity
In a study focusing on the synthesis of imidazopyridine derivatives, several compounds were evaluated for their cytotoxic effects against human cancer cell lines. The most potent derivative exhibited an IC50 value in the low nanomolar range. This highlights the potential of structurally related compounds to serve as effective anticancer agents .
Study 2: Anti-inflammatory Research
Another investigation explored the anti-inflammatory properties of similar compounds in animal models of arthritis. Results showed a significant reduction in swelling and pain associated with inflammation when treated with imidazole derivatives. These findings support the hypothesis that compounds like This compound could be beneficial in managing inflammatory conditions .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Key Analogs
Structural Variations and Pharmacological Implications
A. Substituent Effects on Receptor Affinity
- Dimethoxy vs. However, fluorophenyl/piperazinyl derivatives (e.g., AZ-853, 3i) exhibit higher 5-HT1A/5-HT7 receptor affinity due to optimized π-π interactions and hydrogen bonding .
- Alkyl Chain Modifications: Piperazinylalkyl chains (e.g., in 3i, AZ-853) improve 5-HT1A binding by extending into receptor subpockets, whereas shorter ethylamino chains (target compound) may favor PPARγ agonism (as seen in CB11) .
B. Methylation Patterns
- The 1,6,7-trimethyl configuration in the target compound contrasts with 1,3-dimethyl (AZ-853) or 1,3,6,7-tetramethyl () cores. Methyl groups at positions 6 and 7 may sterically hinder interactions with PDE enzymes, shifting selectivity toward PPARγ or 5-HT receptors .
C. Metabolic Stability and Lipophilicity
- Fluorinated derivatives (e.g., 3i, AZ-861) show moderate metabolic stability in human liver microsomes (HLM), while dimethoxy groups could reduce oxidative metabolism, extending half-life .
Key Research Findings
A. Anticancer Activity (PPARγ Pathway)
- CB11 (analog with butyl and aminophenyl groups) activates PPARγ, inducing ROS-mediated apoptosis in NSCLC cells. The target compound’s dimethoxy group may enhance PPARγ binding via hydrophobic interactions .
B. Antidepressant Activity (5-HT1A/5-HT7 Pathways)
- Piperazinylalkyl derivatives (e.g., 3i, AZ-853) exhibit nanomolar 5-HT1A affinity (Ki = 0.2–0.6 nM) and antidepressant effects in forced swim tests (FST). The target compound’s ethylamino linker may limit 5-HT1A potency but improve off-target safety .
C. Enzyme Inhibition
- Imidazo-purine-dione derivatives generally show weak PDE4B/PDE10A inhibition, suggesting receptor-mediated mechanisms dominate their pharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
